molecular formula C12H10O4 B8005331 2-Propenoic acid, 3,3'-(1,3-phenylene)bis-

2-Propenoic acid, 3,3'-(1,3-phenylene)bis-

Cat. No.: B8005331
M. Wt: 218.20 g/mol
InChI Key: KRXUBZPHAPGHPE-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3,3’-(1,3-phenylene)bis- is an organic compound with the molecular formula C12H10O4. It is a derivative of propenoic acid and features a phenylene group linking two propenoic acid moieties. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3,3’-(1,3-phenylene)bis- typically involves the reaction of isophthalaldehyde with malonic acid in the presence of pyridine as a catalyst. The reaction is carried out in toluene at a temperature of 80°C for approximately 3 hours. The reaction mixture is then cooled, filtered, and dried to obtain the desired product with a high purity of 98.2% .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3,3’-(1,3-phenylene)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.

    Substitution: The phenylene group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields saturated derivatives.

    Substitution: Results in substituted phenylene derivatives.

Scientific Research Applications

2-Propenoic acid, 3,3’-(1,3-phenylene)bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3,3’-(1,3-phenylene)bis- involves its ability to participate in polymerization reactions. The double bonds in the propenoic acid moieties can undergo radical polymerization, leading to the formation of cross-linked polymer networks. These networks exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications .

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3,3’-(1,4-phenylene)bis-: Similar structure but with a different phenylene linkage.

    2-Propenoic acid, 3-phenyl-: Contains a single phenyl group instead of a bis-phenylene structure.

Uniqueness

2-Propenoic acid, 3,3’-(1,3-phenylene)bis- is unique due to its bis-phenylene linkage, which imparts distinct properties such as increased rigidity and thermal stability compared to its analogs .

Properties

IUPAC Name

3-[3-(2-carboxyethenyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-11(14)6-4-9-2-1-3-10(8-9)5-7-12(15)16/h1-8H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXUBZPHAPGHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=CC(=O)O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354206
Record name 2-Propenoic acid, 3,3'-(1,3-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37710-81-9
Record name 2-Propenoic acid, 3,3'-(1,3-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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